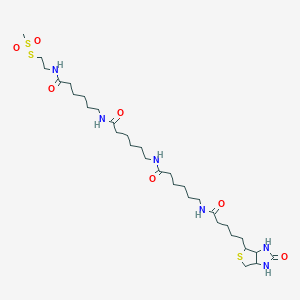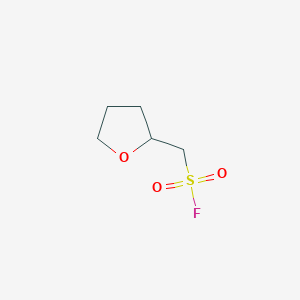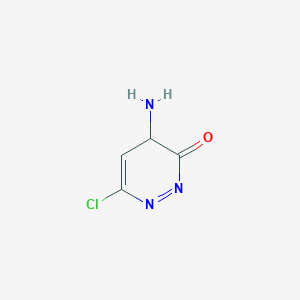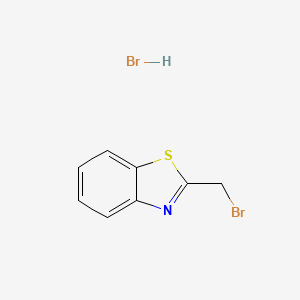
SecorapamycinB
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
SecorapamycinB is a derivative of rapamycin, a macrolide compound produced by the bacterium Streptomyces hygroscopicus. Rapamycin and its derivatives, including this compound, have gained significant attention due to their broad spectrum of applications in the medical field. This compound is particularly notable for its unique structural properties and potential therapeutic benefits.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of SecorapamycinB involves the modification of the core structure of rapamycin. The process typically includes the opening of the macrocyclic ring of rapamycin to form this compound. This transformation can be achieved through various chemical reactions, including hydrolysis and subsequent modifications. The specific reaction conditions, such as temperature, pH, and the use of catalysts, are optimized to achieve high yield and purity of this compound.
Industrial Production Methods
Industrial production of this compound involves large-scale fermentation processes using genetically engineered strains of Streptomyces hygroscopicus. These strains are optimized to produce high quantities of rapamycin, which is then chemically modified to obtain this compound. The fermentation process is followed by extraction and purification steps to isolate the compound in its pure form.
Analyse Chemischer Reaktionen
Types of Reactions
SecorapamycinB undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different derivatives with altered biological activities.
Reduction: Reduction reactions can modify the functional groups in this compound, leading to changes in its pharmacological properties.
Substitution: Substitution reactions involve the replacement of specific atoms or groups in this compound with other functional groups, potentially enhancing its therapeutic effects.
Common Reagents and Conditions
Common reagents used in the chemical reactions of this compound include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon). The reaction conditions, such as solvent choice, temperature, and reaction time, are carefully controlled to achieve the desired modifications.
Major Products
The major products formed from the chemical reactions of this compound include various derivatives with enhanced or altered biological activities. These derivatives are often studied for their potential therapeutic applications in different medical conditions.
Wissenschaftliche Forschungsanwendungen
SecorapamycinB has a wide range of scientific research applications, including:
Chemistry: In chemistry, this compound is used as a model compound to study the reactivity and modification of macrolide structures.
Biology: In biological research, this compound is investigated for its effects on cellular processes and signaling pathways.
Medicine: this compound has potential therapeutic applications in treating various diseases, including cancer, autoimmune disorders, and infectious diseases.
Industry: In the pharmaceutical industry, this compound is explored for its potential as a lead compound in drug development.
Wirkmechanismus
SecorapamycinB exerts its effects by interacting with specific molecular targets and pathways within cells. The primary target of this compound is the mammalian target of rapamycin (mTOR) pathway. By binding to the mTOR complex, this compound inhibits its activity, leading to the suppression of cell growth and proliferation. This mechanism is particularly relevant in the context of cancer therapy, where uncontrolled cell growth is a hallmark of the disease.
Vergleich Mit ähnlichen Verbindungen
SecorapamycinB is structurally similar to other rapamycin derivatives, such as:
Rapamycin: The parent compound with broad immunosuppressive and anticancer properties.
Everolimus: A derivative of rapamycin used in cancer therapy and organ transplantation.
Temsirolimus: Another rapamycin derivative used in the treatment of renal cell carcinoma.
Uniqueness of this compound
This compound is unique due to its ring-opened structure, which imparts distinct biological activities compared to other rapamycin derivatives. This structural modification allows for different interactions with molecular targets, potentially leading to novel therapeutic applications.
Eigenschaften
Molekularformel |
C51H81NO14 |
|---|---|
Molekulargewicht |
932.2 g/mol |
IUPAC-Name |
1-[2-[6-[(3E,5E,7E,15E)-14,20-dihydroxy-22-(4-hydroxy-3-methoxycyclohexyl)-2,13-dimethoxy-3,9,11,15,17,21-hexamethyl-12,18-dioxodocosa-3,5,7,15-tetraenyl]-2-hydroxy-3-methyloxan-2-yl]-2-oxoacetyl]piperidine-2-carboxylic acid |
InChI |
InChI=1S/C51H81NO14/c1-30(24-34(5)45(56)47(65-10)46(57)35(6)25-32(3)41(54)29-42(55)33(4)26-37-20-22-40(53)44(27-37)64-9)16-12-11-13-17-31(2)43(63-8)28-38-21-19-36(7)51(62,66-38)48(58)49(59)52-23-15-14-18-39(52)50(60)61/h11-13,16-17,25,30,32-34,36-40,42-44,46-47,53,55,57,62H,14-15,18-24,26-29H2,1-10H3,(H,60,61)/b13-11+,16-12+,31-17+,35-25+ |
InChI-Schlüssel |
HAZKEXYMOCBCBG-XWBLMERNSA-N |
Isomerische SMILES |
CC1CCC(OC1(C(=O)C(=O)N2CCCCC2C(=O)O)O)CC(/C(=C/C=C/C=C/C(C)CC(C)C(=O)C(C(/C(=C/C(C)C(=O)CC(C(C)CC3CCC(C(C3)OC)O)O)/C)O)OC)/C)OC |
Kanonische SMILES |
CC1CCC(OC1(C(=O)C(=O)N2CCCCC2C(=O)O)O)CC(C(=CC=CC=CC(C)CC(C)C(=O)C(C(C(=CC(C)C(=O)CC(C(C)CC3CCC(C(C3)OC)O)O)C)O)OC)C)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(3aS,7aR)-5-methyl-octahydro-1H-pyrrolo[3,4-c]pyridine](/img/structure/B12314730.png)
![2-{[1-(4-Fluorobenzenesulfonyl)piperidin-3-YL]formamido}propanoic acid](/img/structure/B12314735.png)

![Sodium;4-amino-1-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-oxopyrimidine-5-carboxylate](/img/structure/B12314740.png)



![[2-(Trifluoromethyl)piperidin-3-yl]methanol](/img/structure/B12314760.png)



![N-tert-butyl-3-(2,4-difluorophenyl)-3,4-diazatricyclo[5.2.1.02,6]deca-2(6),4-diene-5-carboxamide](/img/structure/B12314788.png)


